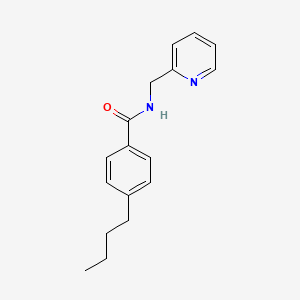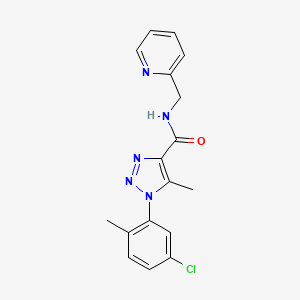
4-butyl-N-(2-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(2-pyridinylmethyl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPNM and is a member of the benzamide family of compounds. BPNM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.4 g/mol.
Scientific Research Applications
BPNM has been found to have potential applications in scientific research, specifically in the field of neuroscience. BPNM has been shown to increase the release of dopamine and norepinephrine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression. BPNM has also been found to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of BPNM is not yet fully understood, but it is believed to act as a modulator of the monoamine neurotransmitter systems in the brain. BPNM has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and motor control. BPNM may also act as an inhibitor of the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
BPNM has been shown to have both biochemical and physiological effects. In animal studies, BPNM has been shown to increase locomotor activity and have an antidepressant-like effect. BPNM has also been shown to inhibit the growth of cancer cells in vitro. In addition, BPNM has been found to have a low toxicity profile, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One advantage of using BPNM in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects. BPNM is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using BPNM in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on BPNM. One area of research could focus on further elucidating the mechanism of action of BPNM, which would provide a better understanding of its potential applications in the treatment of neurological disorders and cancer. Another area of research could focus on developing derivatives of BPNM that may have improved efficacy and lower toxicity profiles. Additionally, research could explore the potential use of BPNM in combination with other compounds for the treatment of various diseases.
Synthesis Methods
BPNM can be synthesized through a multi-step process starting with the reaction of 4-butylbenzoic acid with thionyl chloride to form 4-butylbenzoyl chloride. The resulting compound is then reacted with 2-pyridinemethanol to form BPNM. The synthesis process is relatively simple and can be completed in a few steps.
properties
IUPAC Name |
4-butyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-3-6-14-8-10-15(11-9-14)17(20)19-13-16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDPXOLHLVZIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4888644.png)
![ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)
![N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4888698.png)
![5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)
![N-[(allylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4888726.png)
![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)
![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)
![N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4888759.png)